molecular formula C27H28N6O2 B12393429 Cyp51/PD-L1-IN-3

Cyp51/PD-L1-IN-3

Cat. No.: B12393429
M. Wt: 468.5 g/mol
InChI Key: QUXRRYSRXWYLPU-UHFFFAOYSA-N
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Description

Cyp51/PD-L1-IN-3, also known as compound L21, is a quinazoline compound with notable antifungal properties. It serves as a dual inhibitor targeting cytochrome P450 family 51 (CYP51) and programmed death-ligand 1 (PD-L1). This compound has shown significant potential in promoting early apoptosis of fungal cells within the cell cycle, reducing intracellular concentrations of interleukin-2 (IL-2), nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κBp65) proteins. Additionally, it induces mitochondrial impairment and reactive oxygen species (ROS) accumulation, leading to fungal cell lysis and death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyp51/PD-L1-IN-3 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:

    Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of functional groups to the quinazoline core to enhance its biological activity.

    Final Assembly: Coupling reactions to attach the specific side chains that confer dual inhibitory activity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

    Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Cyp51/PD-L1-IN-3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the quinazoline core or side chains, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its inhibitory properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified biological activities

Scientific Research Applications

Cyp51/PD-L1-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of dual inhibition and the synthesis of quinazoline derivatives.

    Biology: Investigated for its role in inducing apoptosis in fungal cells and its effects on intracellular protein levels.

    Medicine: Explored for its potential as an antifungal agent and its ability to modulate immune responses by targeting PD-L1.

Mechanism of Action

Cyp51/PD-L1-IN-3 exerts its effects through dual inhibition of CYP51 and PD-L1. The mechanism involves:

    CYP51 Inhibition: Inhibiting CYP51 disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell lysis and death.

    PD-L1 Inhibition: Blocking PD-L1 prevents it from binding to its receptor PD-1 on immune cells, thereby enhancing immune responses against fungal infections.

Comparison with Similar Compounds

Cyp51/PD-L1-IN-3 is unique due to its dual inhibitory activity. Similar compounds include:

    Fluconazole: A well-known antifungal agent that primarily targets CYP51 but lacks PD-L1 inhibitory activity.

    Pembrolizumab: An immune checkpoint inhibitor targeting PD-1 but does not have antifungal properties.

The uniqueness of this compound lies in its ability to simultaneously target both CYP51 and PD-L1, offering a multifaceted approach to antifungal therapy and immune modulation.

Properties

Molecular Formula

C27H28N6O2

Molecular Weight

468.5 g/mol

IUPAC Name

4-imidazol-1-yl-N-[1-(4-propan-2-ylbenzoyl)piperidin-4-yl]quinazoline-2-carboxamide

InChI

InChI=1S/C27H28N6O2/c1-18(2)19-7-9-20(10-8-19)27(35)32-14-11-21(12-15-32)29-26(34)24-30-23-6-4-3-5-22(23)25(31-24)33-16-13-28-17-33/h3-10,13,16-18,21H,11-12,14-15H2,1-2H3,(H,29,34)

InChI Key

QUXRRYSRXWYLPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C(=N3)N5C=CN=C5

Origin of Product

United States

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